
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole is a compound that belongs to the class of organic molecules known as dithioles. These compounds are characterized by the presence of two sulfur atoms in a five-membered ring. The compound also contains a phenylselanyl group, which introduces selenium into the structure. This unique combination of sulfur and selenium atoms imparts distinctive chemical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with phenylselenyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and selenides, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of thiols and selenols.
Substitution: The phenylselanyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur and selenium atoms.
Biology: It is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique electrical and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole involves its interaction with molecular targets such as enzymes and receptors. The presence of sulfur and selenium atoms allows the compound to form strong bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 2-(2H-1,3-Dithiol-2-ylidene)-4-(phenylselanyl)-2H-1,3-dithiole include other dithioles and selenoles. These compounds share some chemical properties but differ in their specific structures and reactivities. For example, 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene is another dithiole compound that has been studied for its conductive properties
Propiedades
Número CAS |
82679-06-9 |
|---|---|
Fórmula molecular |
C12H8S4Se |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-4-phenylselanyl-1,3-dithiole |
InChI |
InChI=1S/C12H8S4Se/c1-2-4-9(5-3-1)17-10-8-15-12(16-10)11-13-6-7-14-11/h1-8H |
Clave InChI |
TXPKZQVXJMJTDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]C2=CSC(=C3SC=CS3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




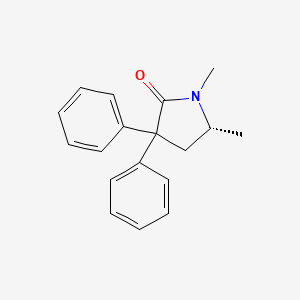
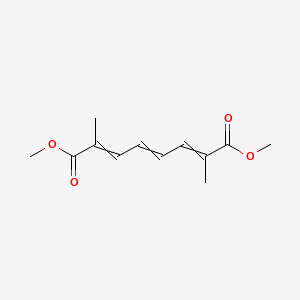
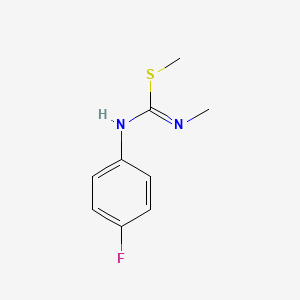

![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
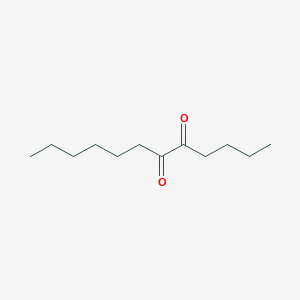
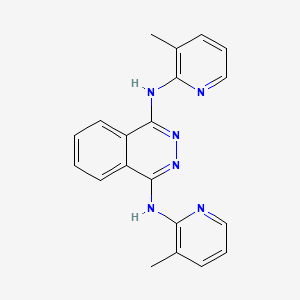
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
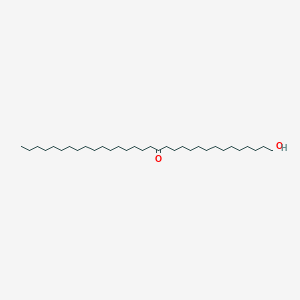
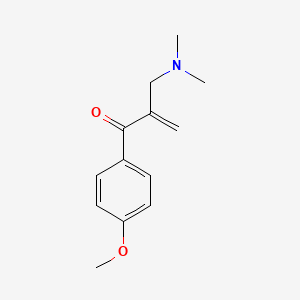
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)
